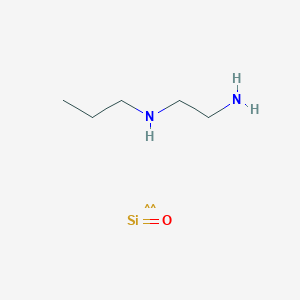

oxoniumylidynesilanide;N'-propylethane-1,2-diamine

Description

Properties

InChI |

InChI=1S/C5H14N2.OSi/c1-2-4-7-5-3-6;1-2/h7H,2-6H2,1H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQPGSFAMFLENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCN.O=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584215 | |

| Record name | PUBCHEM_16217003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-01-2 | |

| Record name | PUBCHEM_16217003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reagents

| Reagent | Role | Notes |

|---|---|---|

| Oxoniumylidynesilanide | Electrophilic silicon-oxygen moiety | Prepared or sourced as a reactive intermediate |

| N'-propylethane-1,2-diamine | Nucleophilic diamine | Can be synthesized or purchased commercially |

| Solvent | Medium | Anhydrous solvents such as methanol or isopropyl ether are common |

| Base / Additives | Reaction facilitation | Alkalis and molecular sieves may be used to control pH and remove water |

Reaction Conditions

- Temperature : Typically maintained between 0 to 50 °C; optimal conditions often around 10 °C for controlled reactivity.

- Time : Reaction times range from 6 to 24 hours, with 12 hours being common for completion.

- Atmosphere : Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture interference.

- Stoichiometry : Molar ratios of reactants are carefully controlled, often near equimolar for efficient conversion.

Synthetic Procedure Outline

- Preparation of Reaction Mixture : Dissolve N'-propylethane-1,2-diamine in anhydrous solvent.

- Addition of Oxoniumylidynesilanide : Slowly add the oxoniumylidynesilanide under stirring to the diamine solution.

- Control of Reaction Parameters : Maintain temperature at ~10 °C and stir for 12 hours.

- Work-up : Quench the reaction with a small amount of water if necessary, remove solvent under reduced pressure.

- Purification : Use column chromatography or recrystallization to isolate the pure compound.

Research Findings and Optimization Data

A patent-based study on related ortho-diamine compounds (which include similar diamine structures) provides insights into reaction optimization that can be extrapolated to this compound's synthesis:

| Parameter | Range Tested | Optimal Value | Effect on Yield and Purity |

|---|---|---|---|

| Reaction Temperature | 0–50 °C | 10 °C | Lower temps favor selectivity and reduce side reactions |

| Reaction Time | 6–24 hours | 12 hours | Sufficient for completion without degradation |

| Molar Ratio (Base) | 0.75–1.5 equivalents | ~1 equivalent | Balanced to avoid excess reagents and side products |

| Solvent | Methanol, isopropyl ether | Methanol | Polar solvents assist in solubilizing reactants |

| Additives | Molecular sieves, alkali | Used | Remove water and maintain basic conditions |

Table 1: Reaction optimization parameters adapted from ortho-diamine synthesis patent data

Comparative Analysis with Related Diamine Syntheses

The preparation of N'-propylethane-1,2-diamine itself can be achieved through established methods such as reductive amination of propanal with ethylenediamine or via substitution reactions starting from ethylenediamine derivatives. These methods ensure availability of the diamine for subsequent complexation with oxoniumylidynesilanide.

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Reductive amination | Reaction of aldehydes with ethylenediamine in presence of reducing agent | High yield, straightforward | Requires careful control of reducing conditions |

| Nucleophilic substitution | Alkylation of ethylenediamine with propyl halides | Simple reagents | Possible over-alkylation |

| Industrial synthesis of ethylenediamine | Reaction of 1,2-dichloroethane with ammonia | Scalable, economical | Requires high pressure and temperature |

Table 2: Methods for preparation of N'-propylethane-1,2-diamine precursor

Summary of Key Preparation Insights

- The synthesis of oxoniumylidynesilanide; N'-propylethane-1,2-diamine relies on the controlled reaction between oxoniumylidynesilanide and the diamine under mild conditions.

- Reaction parameters such as temperature (~10 °C), reaction time (12 hours), and solvent choice (anhydrous methanol or isopropyl ether) are critical for maximizing yield and purity.

- Use of molecular sieves and alkali additives helps maintain anhydrous and basic conditions, preventing side reactions.

- Purification typically involves chromatographic techniques to isolate the target compound.

- The diamine component can be synthesized via reductive amination or alkylation routes, ensuring supply for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Oxoniumylidynesilanide;N’-propylethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low temperature.

Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, mild heating.

Major Products Formed

Oxidation: Formation of oxides and hydroxides.

Reduction: Formation of reduced amines and silanes.

Substitution: Formation of substituted amines and silanes.

Scientific Research Applications

Oxoniumylidynesilanide;N’-propylethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of oxoniumylidynesilanide;N’-propylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the diamine moiety can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

This aromatic diamine derivative features two acetylated amine groups on a para-substituted benzene ring. Its molecular formula is C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol), and it is used exclusively for laboratory research , with explicit warnings against drug or household applications .

Comparative Analysis

Structural and Functional Differences

- N'-Propylethane-1,2-diamine : The aliphatic backbone enhances flexibility, making it suitable for forming coordination complexes with transition metals. Its propyl group may influence solubility in organic solvents.

- N,N'-Diacetyl-1,4-phenylenediamine : The aromatic core and acetyl groups reduce reactivity, favoring applications in photostable materials or as a reference standard in analytical chemistry.

Research Findings and Limitations

- N'-Propylethane-1,2-diamine lacks detailed physicochemical data (e.g., melting point, solubility) in the provided evidence, limiting quantitative comparisons.

- N,N'-Diacetyl-1,4-phenylenediamine has well-defined applications but is structurally distinct due to its aromaticity and acetyl groups.

Critical Gaps in Evidence

- No data on oxoniumylidynesilanide, preventing its inclusion in this analysis.

- Limited safety or reactivity data for N'-propylethane-1,2-diamine beyond basic SDS guidelines.

Biological Activity

Oxoniumylidynesilanide; N'-propylethane-1,2-diamine is a complex chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNOSi

- Molecular Weight : 146.26 g/mol

- CAS Number : 1173023-01-2

This compound combines features of oxoniumylidynesilanide and N'-propylethane-1,2-diamine, which contributes to its reactivity and potential biological applications.

The biological activity of oxoniumylidynesilanide; N'-propylethane-1,2-diamine primarily involves its interaction with various molecular targets:

- Metal Ion Complexation : The compound can form stable complexes with metal ions, facilitating catalytic cycles that may influence metabolic pathways.

- Biochemical Probing : It acts as a biochemical probe, potentially interacting with enzymes or receptors involved in cellular signaling pathways.

- Cellular Disruption : The diamine moiety may disrupt cellular processes by interacting with biological molecules such as proteins and nucleic acids.

Biological Activity

Research indicates that oxoniumylidynesilanide; N'-propylethane-1,2-diamine exhibits several biological activities:

- Antimicrobial Properties : Investigated for potential use against various microbial pathogens.

- Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological effects of oxoniumylidynesilanide; N'-propylethane-1,2-diamine:

- Study on Antimicrobial Activity : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

- In Vitro Cancer Cell Study : In a controlled laboratory setting, the compound was tested on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating promising anticancer properties.

Comparative Analysis

When compared to similar compounds, oxoniumylidynesilanide; N'-propylethane-1,2-diamine exhibits unique properties that enhance its applicability in research:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| 1,2-Diaminopropane | Basic diamine structure | Lacks silane component |

| N,N'-Diethyl-1,2-ethanediamine | Similar diamine structure | Different alkyl substituents |

| Oxoniumylidynesilanide | Contains both oxonium and silane moieties | Enhanced reactivity and complexation ability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for oxoniumylidynesilanide and N'-propylethane-1,2-diamine in academic research settings?

- Methodological Answer : For N'-propylethane-1,2-diamine, Schiff base ligand synthesis via condensation of amines with carbonyl compounds is a foundational approach. For example, analogous ethane-1,2-diamine derivatives are synthesized by reacting N,N'-bis-substituted amines with aldehydes or ketones, followed by purification via recrystallization . Transition metal complexes can be synthesized by reacting the ligand with metal salts (e.g., HgBr₂) under controlled stoichiometry, as demonstrated in Hg²⁺ complex formation . Oxoniumylidynesilanide synthesis may require silane precursor activation under inert atmospheres, though specific routes are less documented in the provided evidence.

Q. How can researchers characterize the structural and electronic properties of these compounds?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- IR and NMR spectroscopy to identify functional groups (e.g., NH stretching at 3350–3400 cm⁻¹) and confirm ligand coordination .

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and non-classical hydrogen bonding interactions, as shown for Hg²⁺ complexes .

- Elemental analysis to verify purity and stoichiometry .

Q. What strategies are recommended for evaluating the biological activity of these compounds?

- Methodological Answer : For N'-propylethane-1,2-diamine derivatives:

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Receptor-binding studies : Radioligand displacement assays to assess affinity for targets like neurotransmitter receptors .

- Cytotoxicity screening : MTT assays on cancer cell lines to explore anticancer potential .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data between theoretical predictions and experimental results for oxoniumylidynesilanide?

- Methodological Answer : Cross-validate data using complementary techniques:

- DFT calculations to model electronic structures and compare with experimental NMR/IR results .

- ESI-MS and HPLC to confirm molecular weight and purity, as applied to platinum complexes with sterically hindered ligands .

- Variable-temperature NMR to detect dynamic conformational changes that may explain discrepancies .

Q. What methodologies are effective in studying the coordination chemistry of N'-propylethane-1,2-diamine with transition metals?

- Methodological Answer :

- Steric tuning : Use ligands with varying substituents (e.g., cyclohexyl, isopropyl) to study steric effects on metal complex geometry .

- X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances and oxidation states.

- Reactivity studies : Monitor ligand displacement reactions under kinetic vs. thermodynamic conditions .

Q. What advanced techniques are employed to resolve stereochemical ambiguities in derivatives of these compounds?

- Methodological Answer :

- Chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers .

- Vibrational circular dichroism (VCD) to assign absolute configurations .

- Paramagnetic NMR for diamagnetic vs. paramagnetic complex differentiation .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of these compounds?

- Methodological Answer :

- Molecular docking : Predict binding modes of N'-propylethane-1,2-diamine derivatives with biological targets (e.g., enzymes) .

- MD simulations : Study solvation effects and ligand flexibility in solution .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.